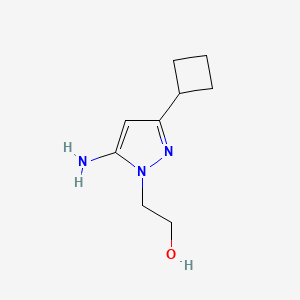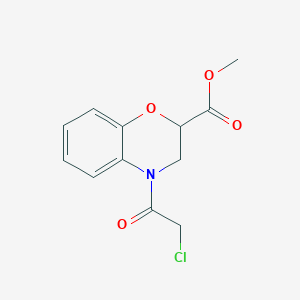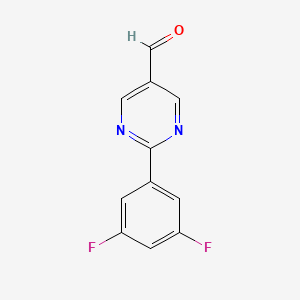
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Overview
Description
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H6F2N2O and a molecular weight of 220.17 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde consists of a pyrimidine ring attached to a 3,5-difluorophenyl group and a carbaldehyde group . The exact structure can be obtained from resources like PubChem .Scientific Research Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have enhanced the precision use of fluorinated pyrimidines to treat cancer. 5-Fluorouracil, a widely used fluorinated pyrimidine, is synthesized through various methods, including those involving radioactive and stable isotopes for studying metabolism and biodistribution. These advancements underscore the potential for 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde derivatives in cancer research and treatment (Gmeiner, 2020).
Anti-cancer Properties
Pyrimidine-based scaffolds, including derivatives of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, have shown significant anti-cancer properties. The versatility in their mechanisms of action suggests their potential to interact with diverse enzymes, receptors, and targets. This review focuses on the patent literature, emphasizing the ongoing interest and promise of pyrimidine derivatives as future drug candidates in cancer therapy (Kaur et al., 2014).
Optoelectronic Materials
The incorporation of pyrimidine rings, such as those derived from 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in applications related to photo- and electroluminescence, highlighting the compound's potential in the development of advanced materials for electronic devices (Lipunova et al., 2018).
Anti-inflammatory Activities
Recent research has explored the anti-inflammatory effects and structure–activity relationships (SARs) of pyrimidine derivatives. The inhibitory response of these compounds against key inflammatory mediators indicates their potential as anti-inflammatory agents. This comprehensive review of synthesis methods, anti-inflammatory effects, and SARs offers insights into developing new pyrimidine derivatives with enhanced activities and minimal toxicity (Rashid et al., 2021).
properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQZIIZARGBMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662741 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
960198-48-5 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



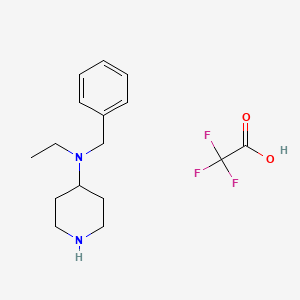
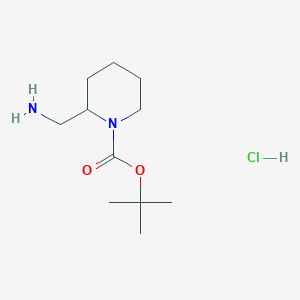
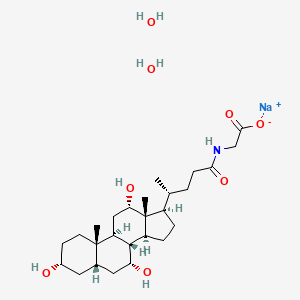
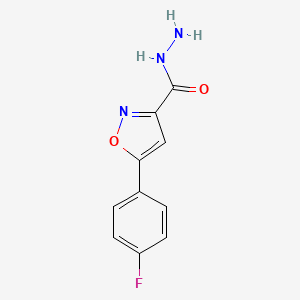
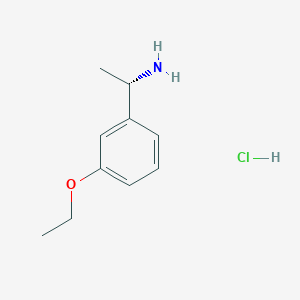
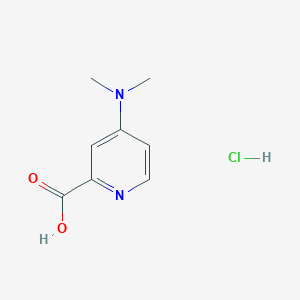
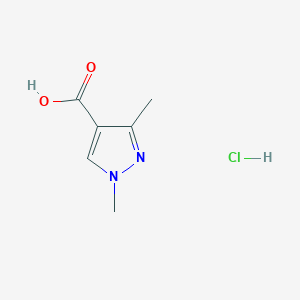
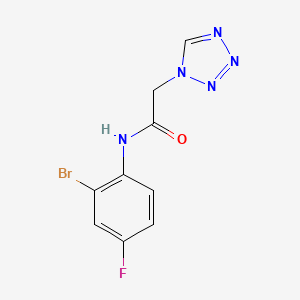
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
